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Abstract

Venoterpine, a naturally occurring pyridine alkaloid found in Gentiana lutea, presents an
intriguing subject for phytochemical and pharmacological research.[1] This technical guide
provides a comprehensive overview of the known physical and chemical properties of
Venoterpine, drawing from both experimental and computational data. While extensive
experimental research on Venoterpine is limited, this document consolidates the available
information and outlines standard experimental methodologies relevant to its characterization.
Furthermore, it explores the predicted biological activities and potential mechanisms of action
based on in-silico studies, offering a foundation for future investigation and drug discovery
efforts.

Chemical and Physical Properties

The chemical and physical characteristics of Venoterpine are fundamental to understanding its
behavior in biological systems and for its potential development as a therapeutic agent. The
available data, a combination of experimental findings and computational predictions, are
summarized below.

General and Structural Properties
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Property Value Source
Molecular Formula CoH11NO PubChem[1]
Molecular Weight 149.19 g/mol PubChem[1]
7-methyl-6,7-dihydro-5H-
IUPAC Name o PubChem[1]
cyclopenta]c]pyridin-6-ol
Synonyms Gentialutine, Alkaloid Rw47 PubChem[1]
CAS Number 17948-42-4 PubChem[1]
) o ) Human Metabolome Database
Physical Description Solid
(HMDB)[1]
] ] Human Metabolome Database
Melting Point 130-132°C

(HMDB)[1]

Computed Physicochemical Properties

Computational studies, particularly those employing Density Functional Theory (DFT), have

provided insights into the electronic and structural properties of Venoterpine.

Property Value Source

lonization Potential -6.6537 eV PHYTONutrients[2]
Electron Affinity -0.6989 eV PHYTONutrients[2]
HOMO-LUMO Energy Gap 5.9548 eV PHYTONutrients[2]
Dipole Moment 3.6290 Debye PHYTONutrients[2]
Electrophilicity Index 2.2696 PHYTONutrients[2]
Topological Polar Surface Area

33.1A2 PubChem[1]

(TPSA)

Predicted Pharmacokinetic and Drug-Likeness

Properties
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In-silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions suggest that
Venoterpine has favorable drug-like properties.

Property Prediction Source

Water Solubility Good PHYTONutrients[2]
Lipophilicity Good PHYTONutrients[2]
Gastrointestinal Absorption High PHYTONutrients[2]
Blood-Brain Barrier )
Parmeation Yes PHYTONutrients[2]
P-glycoprotein Substrate No PHYTONutrients[2]
Cytochrome P450 Inhibition No inhibition of major isoforms PHYTONutrients[2]
Lipinski's Rule of Five Adherent PHYTONutrients[2]

Experimental Protocols

While specific experimental protocols for the characterization of Venoterpine are not
extensively published, this section outlines standard methodologies that would be employed for
its isolation and analysis.

Isolation of Venoterpine from Gentiana lutea

Venoterpine is a constituent of Gentiana lutea. A general protocol for the isolation of alkaloids
and other secondary metabolites from plant material is as follows:

o Extraction: The dried and powdered plant material (roots and rhizomes) is subjected to
extraction with a suitable solvent, such as methanol or ethanol, often using techniques like
maceration, soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.

o Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of
varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based
on their polarity.
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Chromatographic Separation: The resulting fractions are further purified using
chromatographic techniques. This typically involves column chromatography over silica gel
or other stationary phases, followed by preparative High-Performance Liquid
Chromatography (HPLC) to isolate the pure compound.

Structure Elucidation: The structure of the isolated compound is confirmed using
spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (*H and
13C NMR), Mass Spectrometry (MS), and possibly X-ray crystallography.

Determination of Physicochemical Properties

Melting Point: The melting point is determined using a melting point apparatus. A small
amount of the purified solid is packed into a capillary tube and heated at a controlled rate.
The temperature range over which the solid melts is recorded.

NMR Spectroscopy: *H and 3C NMR spectra are acquired on an NMR spectrometer. The
sample is dissolved in a suitable deuterated solvent (e.g., CDCls, DMSO-de). The chemical
shifts, coupling constants, and integration of the signals provide detailed information about
the molecular structure.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the
exact mass of the molecule and its elemental composition. Techniques such as Electrospray
lonization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Predicted Biological Activity and Signaling
Pathways

Computational studies have been instrumental in predicting the potential biological targets of

Venoterpine, suggesting a broad range of pharmacological activities.

In-Silico Target Prediction Workflow

The following workflow outlines the computational approach used to predict the biological

targets of Venoterpine.
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Computational Target Prediction
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Click to download full resolution via product page

Caption: Computational workflow for predicting biological targets and pathways of
Venoterpine.

Hypothetical Signaling Pathway Based on Predicted
Targets

Based on in-silico predictions, Venoterpine may interact with several classes of proteins,
including oxidoreductases, cytochrome P450 enzymes, and kinases.[2] These predictions
suggest that Venoterpine could modulate various signaling pathways. The diagram below
illustrates a hypothetical signaling cascade that could be influenced by Venoterpine, based on
its predicted interaction with kinases, which are key regulators of cellular processes.
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Disclaimer: The following diagram represents a hypothetical signaling pathway based on
computational predictions and has not been experimentally validated for Venoterpine.

Hypothetical Venoterpine-Modulated Signaling Pathway

Venoterpine

Modulates Activity

Predicted Target:
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Phosphorylates

Substrate Protein

Phosphorylated Substrate

Cellular Response
(e.g., Proliferation, Apoptosis)

Click to download full resolution via product page

Caption: Hypothetical signaling pathway modulated by Venoterpine based on predicted kinase

interaction.

Conclusion and Future Directions

Venoterpine is a natural product with promising drug-like characteristics as suggested by
computational analyses. The available experimental data, although limited, provides a
foundational understanding of its basic physicochemical properties. To fully unlock the
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therapeutic potential of Venoterpine, further research is imperative. Future studies should
focus on:

» Experimental Validation: Conducting rigorous experimental studies to confirm the
computationally predicted physicochemical and pharmacokinetic properties.

» Total Synthesis: Developing a robust and scalable synthetic route to enable the production of
larger quantities for extensive biological evaluation.

» Pharmacological Profiling: Performing in-vitro and in-vivo assays to identify and validate its
biological targets and elucidate its precise mechanism of action.

» Signaling Pathway Elucidation: Investigating the specific signaling pathways modulated by
Venoterpine to understand its effects at the molecular level.

This technical guide serves as a catalyst for such future investigations, providing a
consolidated resource for scientists dedicated to natural product chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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